molecular formula C12H17N5O4 B3272346 5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol CAS No. 565450-76-2

5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol

Cat. No.: B3272346
CAS No.: 565450-76-2
M. Wt: 295.29 g/mol
InChI Key: VZNPPUSZNNZBJU-YUTYNTIBSA-N
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Description

5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol is a synthetic nucleoside analog characterized by a modified tetrahydrofuran (sugar) moiety and a purine base. The compound features:

  • A 6-methylamino substitution on the purine base (N⁶-methyladenine analog).
  • A 3-methyl group and 5-hydroxymethyl group on the tetrahydrofuran ring.
  • Diol groups at positions 3 and 4 of the sugar.

Properties

IUPAC Name

(2R,3R,4R,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O4/c1-12(20)8(19)6(3-18)21-11(12)17-5-16-7-9(13-2)14-4-15-10(7)17/h4-6,8,11,18-20H,3H2,1-2H3,(H,13,14,15)/t6-,8-,11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNPPUSZNNZBJU-YUTYNTIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C(N=CN=C32)NC)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol, also known by its IUPAC name as (2R,3S,5R)-2-(hydroxymethyl)-5-(6-(methylamino)-9H-purin-9-yl)tetrahydrofuran-3-ol, is a compound with significant biological activity. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C11H15N5O3
  • Molecular Weight : 265.27 g/mol
  • CAS Number : 2002-35-9
  • Purity : 98.00% .

Research indicates that this compound interacts with various biological targets, particularly in cancer cells. It has been shown to affect ion channel activities, notably the human Aquaporin-1 (AQP1) channels. A study demonstrated that structurally related furan compounds, including this one, can block ion conductance through AQP1 channels without affecting water flux. This blockade leads to impaired cell migration and invasion in cancer cell lines expressing high levels of AQP1 .

Anticancer Effects

  • Inhibition of Cell Migration and Invasion :
    • The compound selectively impairs cell motility in cancer lines that overexpress AQP1. In vitro studies have shown that it effectively reduces the invasiveness of colon cancer (HT29) and breast cancer (MDA) cells while not significantly affecting cell viability at effective doses .
  • Cytoskeletal Disruption :
    • The compound has been observed to disrupt the actin cytoskeleton in cancer cells, which is crucial for maintaining cell shape and motility. This disruption contributes to its anti-invasive properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural characteristics. The presence of the hydroxymethyl group and the purine moiety appears critical for its interaction with AQP1 channels and subsequent biological effects. In silico docking studies suggest that specific amino acid residues within the AQP1 channel play a role in binding the compound .

Data Tables

Biological Activity Effect Cancer Cell Line
Cell Migration InhibitionSignificant reductionHT29
Cell Invasion ImpairmentSelective impairmentMDA
Cytoskeletal DisruptionDisruption of actin filamentsSW480

Case Study 1: AQP1 Channel Interaction

A study conducted on Xenopus oocytes demonstrated that this compound effectively blocked ion currents through AQP1 channels with an IC50 value of approximately 0.43 mM. This finding highlights the potential for developing new therapeutic agents targeting aquaporin channels in cancer treatment .

Case Study 2: Cytotoxicity Assessment

In a separate investigation assessing cytotoxicity, it was found that while the compound inhibited motility and invasiveness in high-AQP1-expressing cancer lines, it did not reduce overall cell viability at doses effective for these actions. This suggests a promising therapeutic window for further development .

Comparison with Similar Compounds

Structural Modifications

The compound is compared to analogs with modifications on the purine base, sugar moiety, or both:

Compound Name (CAS No.) Purine Substitution Sugar Modifications Key Structural Differences
Target Compound 6-Methylamino 3-Methyl, 5-hydroxymethyl Unique combination of methyl and hydroxymethyl groups on sugar
N⁶-Methyladenosine (2620-62-4) 6-Methylamino Standard ribose (no methyl groups) Lacks 3-methyl on sugar
(2R,3R,4S,5R)-2-(6-Amino-...-diol (550-33-4) Unmodified adenine Standard ribose No methyl or hydroxymethyl on sugar
2-Fluoroadenosine (C10H12FN5O4) 2-Fluoro, 6-amino Standard ribose Fluorine at purine C2; no sugar methyl groups
(2R,3R,4S,5R)-2-(6-((2-Hydroxyethyl)amino)... (4338-48-1) 6-(2-Hydroxyethyl)amino Standard ribose Bulkier substituent on purine

Physical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Solubility
Target Compound Not reported ~281 (estimated) Likely polar
N⁶-Methyladenosine 183–185 281.27 Water-soluble
6-(Benzylamino) Analog 178–180 367.37 Moderate in DMSO
6-(Ethylpropylamino) Analog 145 353.39 Organic solvents

Pharmacological Activity

  • Target Compound : The 3-methyl and 5-hydroxymethyl groups may enhance metabolic stability or receptor binding compared to standard nucleosides.
  • N⁶-Methyladenosine: Known to modulate RNA function (epitranscriptomics) and adenosine receptors .
  • 2-Fluoroadenosine : Exhibits antiviral properties due to fluorine’s electronegativity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol
Reactant of Route 2
Reactant of Route 2
5-Hydroxymethyl-3-methyl-2-(6-methylamino-purin-9-yl)-tetrahydro-furan-3,4-diol

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